1-(2-Bromoethyl)-2-phenylmethoxybenzene
Overview
Description
Bromoethylbenzene is a type of organic compound that belongs to the class of benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
The synthesis of bromoethyl compounds often involves the reaction of the corresponding alcohol with hydrobromic acid . For example, 2-(2-Bromoethyl)-1,3-dioxolane can be synthesized from the corresponding alcohol and hydrobromic acid .Molecular Structure Analysis
The molecular structure of bromoethyl compounds can vary depending on the specific compound. For example, 2-(2-Bromoethyl)-1,3-dioxolane has a molecular formula of C5H9BrO2 .Chemical Reactions Analysis
Bromoethyl compounds can participate in various chemical reactions. For instance, 2-(2-Bromoethyl)-1,3-dioxolane can undergo copper-catalyzed borylation with bis(pinacolato)diboron followed by treatment with potassium bifluoride .Physical and Chemical Properties Analysis
The physical and chemical properties of bromoethyl compounds can vary. For example, 2-(2-Bromoethyl)-1,3-dioxolane is a liquid with a characteristic odor, a boiling point of 68 - 70 °C at 8 mmHg, and a flash point of 65 °C .Scientific Research Applications
Steric Protection in Chemistry
- Utilization of sterically hindered bromobenzene derivatives in chemical reactions has been explored, which could be relevant to the use of "1-(2-Bromoethyl)-2-phenylmethoxybenzene" (Yoshifuji, Kamijo, & Toyota, 1993).
Synthesis of Complex Organic Molecules
- The compound has applications in the synthesis of complex organic molecules such as oxybis(bromoethane-1,1-diyl)dibenzenes under solvent-free conditions, highlighting its role in green chemistry (Joshi, Suresh, & Adimurthy, 2013).
Liquid Crystal Research
- In liquid crystal research, bromobenzene derivatives are used for synthesizing chiral precursor compounds, which might be extended to "this compound" (Bertini et al., 2003).
Polymer and Material Science
- Its applications in polymer science have been demonstrated, such as in the synthesis of hyperbranched polyethers, suggesting potential uses in materials science (Uhrich, Hawker, Fréchet, & Turner, 1992).
Photovoltaic and Solar Cell Research
- In photovoltaic research, bromobenzene derivatives are used to improve electron transfer processes in polymer solar cells, indicating possible applications in energy research (Fu et al., 2015).
Electrochemical Applications
- It also finds applications in electrochemical studies, such as in the reductions of similar compounds at carbon cathodes, which could inform battery technology and electrochemistry (Du & Peters, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-bromoethyl)-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRLHZPGMCOXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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